molecular formula C17H27N5O2 B2517678 3-Methyl-8-(4-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione CAS No. 578700-85-3

3-Methyl-8-(4-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione

Cat. No. B2517678
CAS RN: 578700-85-3
M. Wt: 333.436
InChI Key: ZZNRIHBZNAAOAW-UHFFFAOYSA-N
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Description

The compound "3-Methyl-8-(4-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione" is a structurally complex molecule that may be related to various piperidine derivatives with potential pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar piperidine derivatives have been explored, which can offer insights into the analysis of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives is often achieved through multi-component reactions, as described in the synthesis of 3,5-diarylpiperidin-2,6-diones from ethyl 2-arylacetates, formaldehyde, and ammonia/aliphatic/aromatic amines . This one-pot method is efficient and mild, suggesting that a similar approach could potentially be applied to synthesize the compound "3-Methyl-8-(4-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione."

Molecular Structure Analysis

The molecular structure of piperidine derivatives is elucidated using spectroscopic methods such as IR and NMR . These techniques provide detailed information about the functional groups and the overall molecular framework. For instance, single crystal XRD analysis has been used to determine the stereochemistry and confirm the crystalline structure of synthesized piperidine derivatives .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including condensation with arylaldehydes . The reactivity of these compounds suggests that the compound "3-Methyl-8-(4-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione" may also participate in similar reactions, which could be useful in further functionalization or in the development of new pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized by spectral data and physical characteristics . These compounds exhibit different chemical shifts in their NMR spectra due to interactions within the molecule, such as the 1,3-diaxial interaction observed in piperidin-4-one derivatives . Additionally, the purification of related compounds, such as 3-methylnonane-2,4-dione, has been achieved through the formation of copper complexes, indicating that similar purification techniques might be applicable .

properties

IUPAC Name

3-methyl-8-(4-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-4-5-6-9-22-13-14(20(3)17(24)19-15(13)23)18-16(22)21-10-7-12(2)8-11-21/h12H,4-11H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNRIHBZNAAOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-(4-methylpiperidin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione

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